molecular formula C24H21N3O4 B2932037 5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005070-82-5

5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2932037
CAS RN: 1005070-82-5
M. Wt: 415.449
InChI Key: PWQSEFAZOVLDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
BenchChem offers high-quality 5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Applications in Polymer Solar Cells

A study by Hu et al. (2015) on a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) with a diketopyrrolopyrrole (DPP) backbone suggests applications in electron transport layers for polymer solar cells. The DPP backbone, noted for its electron-deficient nature and high conductivity, could enhance power conversion efficiency by facilitating electron extraction and reducing exciton recombination. This highlights the potential of structurally related compounds in optoelectronic devices (Hu et al., 2015).

Role in Organic Synthesis and Heterocyclic Chemistry

Research by Ruano et al. (2005) outlines the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles, suggesting that related compounds could serve as scaffolds for further chemical modifications. This application is crucial for developing new materials and molecules with desired properties, indicating the versatility of pyridin-3-yl and isoxazole components in organic synthesis (Ruano, Fajardo, & Martín, 2005).

Applications in Photophysical Properties and Material Science

A study by Zhang et al. (2014) on symmetrically substituted diketopyrrolopyrrole derivatives highlights their potential in the synthesis of novel organic optoelectronic materials. The red-shift in maximum absorption and emission bands with increased electron donating strength of substituents suggests their utility in developing new materials for electronic and photonic applications (Zhang et al., 2014).

Hypoglycemic and Hypolipidemic Activity

Kim et al. (2004) explored substituted pyridines and purines containing 2,4-thiazolidinedione for their hypoglycemic and hypolipidemic activities. Though this study is oriented towards drug development, it indirectly indicates the biochemical relevance of pyridine-based compounds in medicinal chemistry research, suggesting that similar structures could be investigated for their biological activity (Kim et al., 2004).

properties

IUPAC Name

5-(4-methoxyphenyl)-2-(2-methylphenyl)-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-15-6-3-4-8-19(15)27-21(16-7-5-13-25-14-16)20-22(31-27)24(29)26(23(20)28)17-9-11-18(30-2)12-10-17/h3-14,20-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQSEFAZOVLDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)OC)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.